molecular formula C19H23ClN2O3S B2968701 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide CAS No. 1428355-91-2

5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2968701
CAS No.: 1428355-91-2
M. Wt: 394.91
InChI Key: HIEFWVHJMHZINO-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O3S and its molecular weight is 394.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing derivatives of benzenesulfonamides, including compounds structurally related to 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylbenzenesulfonamide, to explore their biological activities. For instance, Zareef et al. (2007) prepared a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-benzenesulfonamides and characterized them through physical, microanalytical, and spectral data, assessing their anti–HIV and antifungal activities (Zareef et al., 2007).

Biological Activities

Mixed-ligand copper(II)-sulfonamide complexes have been synthesized and their effects on DNA binding, cleavage, genotoxicity, and anticancer activity were studied by González-Álvarez et al. (2013). These complexes demonstrated significant biological activities, including DNA cleavage and apoptosis induction in cancer cells, highlighting the importance of the sulfonamide derivative in mediating these interactions (González-Álvarez et al., 2013).

Anticancer Applications

A study by Woolley and Hoeven (1965) synthesized derivatives of 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene, including compounds with structural similarities to the queried chemical, testing their efficacy in curing spontaneous mammary cancers in mice. This research provides insight into the potential chemotherapeutic applications of such compounds (Woolley & Hoeven, 1965).

Molecular and Electronic Structure

Research on the crystal and molecular-electronic structure, including kinetic investigations of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, was conducted by Rublova et al. (2017). Their findings contribute to understanding the electronic structure and reactivity of sulfonamide derivatives, which can inform the development of new compounds with improved efficacy and safety profiles (Rublova et al., 2017).

Properties

IUPAC Name

5-chloro-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-13-4-6-16(20)11-19(13)26(23,24)21-12-17(22(2)3)14-5-7-18-15(10-14)8-9-25-18/h4-7,10-11,17,21H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEFWVHJMHZINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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